
(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid: is a compound that belongs to the class of amino acids It features a pyrimidine ring attached to the third carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as catalysts. This method has been shown to be effective in synthesizing pyrimidine derivatives . Another method involves the use of trimethylamine as a classical reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated processes can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A basic structure found in many biologically active molecules.
Pyrrolo[2,3-d]pyrimidine: A derivative with potential anticancer activity.
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: Compounds with kinase inhibitory activity.
Uniqueness
(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a pyrimidine ring
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
LYRXIBJNBNFTEB-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=CN=C1[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CN=CN=C1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


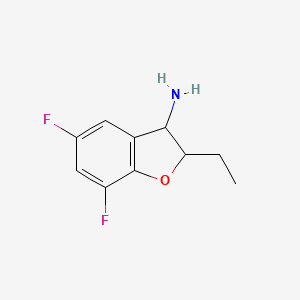
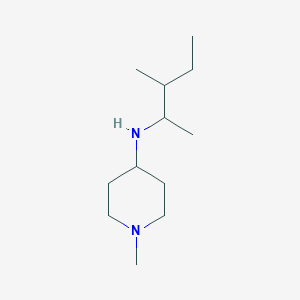

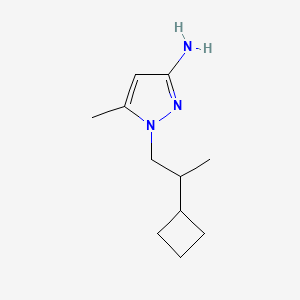

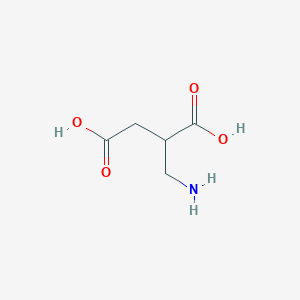

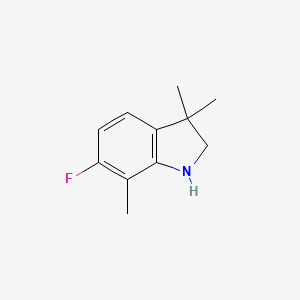
amine](/img/structure/B13298857.png)
![2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13298860.png)

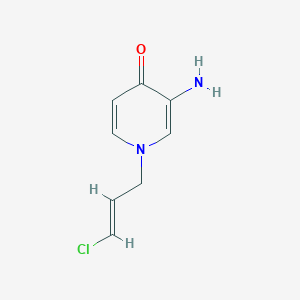
![4-Thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13298872.png)

